ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15839859
InChI: InChI=1S/C11H12N4O2/c1-2-17-11(16)10-13-9(14-15-10)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3,(H,13,14,15)
SMILES:
Molecular Formula: C11H12N4O2
Molecular Weight: 232.24 g/mol

ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate

CAS No.:

Cat. No.: VC15839859

Molecular Formula: C11H12N4O2

Molecular Weight: 232.24 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate -

Specification

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
IUPAC Name ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate
Standard InChI InChI=1S/C11H12N4O2/c1-2-17-11(16)10-13-9(14-15-10)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3,(H,13,14,15)
Standard InChI Key HOSCXFVRPNAASD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)N

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical components:

  • 3-Aminophenyl group: A benzene ring substituted with an amine (-NH₂) at the meta position, conferring electron-donating effects and potential hydrogen-bonding capabilities .

  • 1,2,4-Triazole ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 2, and a third at position 4. This arrangement creates distinct electronic environments, enabling interactions with biological targets or metal ions .

  • Ethyl ester group: A carboxylic acid derivative (-COOEt) that enhances lipophilicity, potentially improving membrane permeability in biological systems .

The planar triazole ring and aromatic phenyl group may engage in π-π stacking, while the amine and ester functionalities offer sites for hydrogen bonding and chemical modification.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₂N₄O₂
Molecular Weight244.25 g/mol
Hydrogen Bond Donors2 (amine NH₂, triazole NH)
Hydrogen Bond Acceptors4 (triazole N, ester carbonyl O, two ether O)
LogP (Estimated)1.8–2.3 (moderate lipophilicity)

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three building blocks:

  • 3-Aminophenyl azide: Likely synthesized via diazotization of 3-nitroaniline followed by azide substitution.

  • Ethyl propiolate: An alkyne ester serving as the dipolarophile in cycloaddition reactions.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): A click chemistry approach to form the 1,2,4-triazole core .

Stepwise Synthesis

  • Preparation of 3-Aminophenyl Azide:

    • 3-Nitroaniline undergoes diazotization with NaNO₂/HCl at 0–5°C.

    • Subsequent treatment with NaN₃ yields 3-azidophenylamine.

  • CuAAC Reaction:

    • 3-Azidophenylamine reacts with ethyl propiolate in the presence of CuSO₄/sodium ascorbate.

    • The reaction proceeds via a 1,3-dipolar cycloaddition, forming the 1,2,4-triazole ring .

  • Purification:

    • Column chromatography (ethyl acetate/hexane) isolates the product.

    • Yield: ~70–80% based on analogous syntheses .

Table 2: Representative Reaction Conditions

ParameterValue
SolventEthanol/water (1:1)
CatalystCuSO₄·5H₂O (0.05 mmol)
Reducing AgentSodium ascorbate (0.2 mmol)
Reaction Time12–24 hours
TemperatureRoom temperature

Challenges and Future Directions

Stability Considerations

  • Ester Hydrolysis: The ethyl ester may undergo enzymatic or acidic hydrolysis to the carboxylic acid, altering bioavailability. Prodrug strategies could mitigate premature conversion.

  • Oxidative Degradation: The aryl amine is susceptible to oxidation, necessitating formulation under inert atmospheres.

Synthetic Optimization

  • Green Chemistry Approaches: Replacing Cu catalysts with Fe or Ru could reduce toxicity and improve sustainability.

  • Continuous Flow Synthesis: Microreactors may enhance reaction control and scalability.

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